3-Ethoxypyridine

Overview

Description

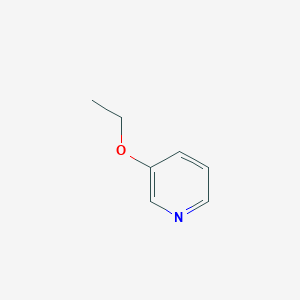

3-Ethoxypyridine is a chemical compound with the molecular formula C7H9NO . It is used in research and has a molecular weight of 123.15 .

Synthesis Analysis

The synthesis of 3-Ethoxypyridine involves several steps. One method involves the reaction of 3-hydroxypyridine with cesium carbonate and ethyl iodide in acetone at 15-25℃ for 24 hours . Another method involves the use of sulfuric acid and nitric acid at -15℃ .

Molecular Structure Analysis

The molecular structure of 3-Ethoxypyridine consists of a pyridine ring with an ethoxy group attached to the 3-position . The exact structure can be determined using various analytical techniques.

Scientific Research Applications

Reactivity in Brominated Pyridines

3-Ethoxypyridine is involved in the synthesis of various pyridine derivatives. For instance, 3-Acetylamino-5-ethoxypyridine was prepared from 3,5-dibromopyridine using sodium ethylate, highlighting its reactivity in brominated pyridines (Hertog, Falter, & Linde, 1948).

Chemical and Pharmacological Data

A comprehensive study of aminoethoxypyridines, including those involving 3-ethoxypyridine, provided valuable chemical and pharmacological data. This included the synthesis and evaluation of various derivatives (Bijlsma & Hertog, 2010).

Thermal Decomposition Kinetics

The gas-phase thermal decomposition kinetics of ethoxypyridines, closely related to 3-ethoxypyridine, were studied using density functional methods. This research provides insights into the reaction mechanisms and electronic structures involved (Márquez, Córdova, & Chuchani, 2012).

Synthesis Processes

The synthesis of 2-amino-5-ethoxypyridine, using 3-ethoxypyridine, demonstrates its utility in creating novel compounds. This research also explored alternative synthesis routes and their efficacy (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Aminations of Bromo-Derivatives

The amination of bromo-derivatives of ethoxypyridines, including those similar to 3-ethoxypyridine, provides valuable information on the chemical behavior and potential applications of these compounds in various reactions (Pieterse & Hertog, 2010).

Experimental Delay in Aging Patterns

In gerontology research, derivatives of ethoxypyridine have been studied as potential geroprotectors, indicating their relevance in aging and lifespan studies (Emanuel & Obukhova, 1978).

FLAP Inhibitors Development

3-Ethoxypyridine derivatives have been studied for their potential as FLAP inhibitors, indicating their importance in medicinal chemistry and drug development (Stock et al., 2011).

Reactions of Bromo-Derivatives

Studies on the reactions of bromo-derivatives of ethoxypyridines with hydrochloric acid provide insights into the chemical behavior of these compounds under different conditions (Hertog & Bruyn, 2010).

Synthesis of Polysubstituted Pyridines

Research on the synthesis of polysubstituted pyridines using ethoxypyridines demonstrates their utility in creating complex chemical structures (Sabot, Oueis, Brune, & Renard, 2012).

properties

IUPAC Name |

3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-9-7-4-3-5-8-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMFHFVYCDGDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879121 | |

| Record name | 3-Ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxypyridine | |

CAS RN |

14773-50-3 | |

| Record name | 3-Ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

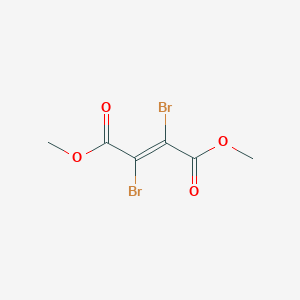

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions of 3-ethoxypyridine with hydrochloric acid?

A1: Studies have shown that heating 3-ethoxypyridine with hydrochloric acid can lead to different outcomes depending on the presence and position of other substituents on the pyridine ring:

- Simple Hydrolysis: 3-Ethoxypyridine itself undergoes hydrolysis when heated with hydrochloric acid, replacing the ethoxy group with a hydroxyl group, yielding 3-hydroxypyridine.

- Bromine Migration and Substitution: In the case of 3-bromo-2-ethoxypyridine and 5-bromo-2-ethoxypyridine, heating with hydrochloric acid results in a mixture of 3,5-dibromo-2-hydroxypyridine and 2-hydroxypyridine. This suggests a migration of the bromine atom within the molecule.

- Selective Substitution: When 5-bromo-3-ethoxypyridine is treated with hydrochloric acid, only the ethoxy group is replaced by a hydroxyl group, leaving the bromine atom untouched.

Q2: Can 3-ethoxypyridine be used as a starting material to synthesize other substituted pyridines?

A2: Yes, 3-ethoxypyridine serves as a valuable precursor in various synthetic pathways. For instance:

- Synthesis of 2-amino-5-ethoxypyridine: Starting from 3-ethoxypyridine, a multi-step synthesis can be employed to obtain 2-amino-5-ethoxypyridine. This involves bromination, nitration, reduction, and final substitution reactions.

- Introduction of 1-adamantylthio group: Research indicates that reacting 3-ethoxypyridine 1-oxide with 1-adamantanethiol in acetic anhydride leads to the formation of 2-(1-adamantylthio)-3-ethoxypyridine. This reaction highlights the susceptibility of the 2-position to nucleophilic attack in the presence of the 1-oxide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)

![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)

![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)